molecular formula C11H20O B12702811 4,7,7,-Trimethylbicyclo(4.1.0)heptane-3-methanol CAS No. 82004-06-6

4,7,7,-Trimethylbicyclo(4.1.0)heptane-3-methanol

Cat. No.: B12702811
CAS No.: 82004-06-6
M. Wt: 168.28 g/mol
InChI Key: QDGZSGUFJHLTOU-UHFFFAOYSA-N
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Description

4,7,7-Trimethylbicyclo(4.1.0)heptane-3-methanol, also known as 3,7,7-trimethylbicyclo[4.1.0]heptan-3-ol, is a bicyclic compound with the molecular formula C10H18O. This compound is characterized by its unique bicyclic structure, which includes a cyclopropane ring fused to a cyclohexane ring, with three methyl groups attached to the cyclohexane ring and a hydroxyl group attached to the cyclopropane ring .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,7,7-Trimethylbicyclo(4.1.0)heptane-3-methanol typically involves the following steps:

Industrial Production Methods

In industrial settings, the production of 4,7,7-Trimethylbicyclo(4.1.0)heptane-3-methanol may involve optimized reaction conditions, such as:

Chemical Reactions Analysis

Types of Reactions

4,7,7-Trimethylbicyclo(4.1.0)heptane-3-methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)

Major Products Formed

Scientific Research Applications

4,7,7-Trimethylbicyclo(4.1.0)heptane-3-methanol has various applications in scientific research, including:

Mechanism of Action

The mechanism of action of 4,7,7-Trimethylbicyclo(4.1.0)heptane-3-methanol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with various biomolecules, influencing their structure and function. Additionally, the compound’s unique bicyclic structure allows it to interact with enzymes and receptors, potentially modulating their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,7,7-Trimethylbicyclo(4.1.0)heptane-3-methanol is unique due to its specific hydroxyl group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs. The presence of the hydroxyl group allows for additional hydrogen bonding and interactions with biomolecules, making it a valuable compound in various research applications .

Properties

CAS No.

82004-06-6

Molecular Formula

C11H20O

Molecular Weight

168.28 g/mol

IUPAC Name

(4,7,7-trimethyl-3-bicyclo[4.1.0]heptanyl)methanol

InChI

InChI=1S/C11H20O/c1-7-4-9-10(11(9,2)3)5-8(7)6-12/h7-10,12H,4-6H2,1-3H3

InChI Key

QDGZSGUFJHLTOU-UHFFFAOYSA-N

Canonical SMILES

CC1CC2C(C2(C)C)CC1CO

Origin of Product

United States

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